2-Cl-4-NT can serve as a starting material for the synthesis of various organic compounds. It can be used to prepare other nitroaromatic compounds through nucleophilic aromatic substitution reactions. For example, a study published in the journal "Synthetic Communications" describes its use in the synthesis of substituted biphenyls, which have potential applications in liquid crystals and organic light-emitting diodes [].
Researchers have studied the physical and chemical properties of 2-Cl-4-NT, including its melting point, boiling point, solubility, and reactivity. This information is crucial for understanding its behavior in various environments and potential applications. A study published in the journal "Zeitschrift für Kristallographie" characterizes the crystal structure and thermal properties of 2-Cl-4-NT [].
2-Chloro-4-nitrotoluene is an aromatic organic compound with the molecular formula C₇H₆ClNO₂ and a CAS number of 121-86-8. It appears as a white to pale yellow crystalline solid, with a melting point ranging from 60.0 to 67.0 °C . The compound consists of a methyl group and a nitro group attached to a chlorinated benzene ring, making it a derivative of toluene. Its structure can be represented by the IUPAC name 2-chloro-1-methyl-4-nitrobenzene, and it has significant applications in various chemical processes, particularly as an intermediate in the synthesis of herbicides such as chlortoluron .
These reactions are essential for modifying the compound for specific applications in organic synthesis.
Research indicates that 2-chloro-4-nitrotoluene exhibits toxicity towards aquatic life and may cause long-lasting effects on ecosystems . Its acute toxicity has been quantified with an oral LD50 of approximately 3020 mg/kg in rats, indicating moderate toxicity . The compound may also pose risks through inhalation and skin contact, necessitating careful handling in laboratory and industrial settings.
The primary method for synthesizing 2-chloro-4-nitrotoluene is through the chlorination of 4-nitrotoluene. This process typically involves:
2-Chloro-4-nitrotoluene serves several important roles in chemical manufacturing:
Studies on the interactions of 2-chloro-4-nitrotoluene with biological systems have highlighted its potential toxicity. It has been shown to affect aquatic organisms adversely, emphasizing the need for environmental monitoring when this compound is used or synthesized . Further research into its interactions with cellular systems may provide insights into its biological impact and safety profile.
Several compounds share structural similarities with 2-chloro-4-nitrotoluene. Below are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chlorotoluene | C₇H₇Cl | Lacks nitro group; used as a solvent and intermediate. |
2-Nitrotoluene | C₇H₇N O₂ | Contains nitro group but lacks chlorine; used in dye production. |
3-Chloro-4-nitrotoluene | C₇H₆ClN O₂ | Different chlorine position; potential use in similar applications. |
The unique combination of both chlorine and nitro functional groups in 2-chloro-4-nitrotoluene contributes to its specific reactivity patterns and applications compared to its analogs. Its role as an intermediate for herbicides further distinguishes it from other similar compounds that may not have agricultural significance.
Irritant;Environmental Hazard